(E)-methyl 3-(pyrimidin-5-yl)acrylate
Overview
Description
“(E)-methyl 3-(pyrimidin-5-yl)acrylate” is a chemical compound with the IUPAC name (e)-3-(pyrimidin-5-yl)acrylic acid . It is a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(E)-methyl 3-(pyrimidin-5-yl)acrylate” can be represented by the SMILES notation: O=C(O)/C=C/C1=CN=CN=C1 . This indicates that the compound contains a pyrimidin-5-yl group attached to an acrylic acid moiety .Scientific Research Applications
- DNA Affinity Enhancement : Enaminones, like (E)-methyl 3-(pyrimidin-5-yl)acrylate, have been used as building blocks in organic synthesis. The presence of a basic side chain, such as the N,N-dialkylaminoalkyl group, enhances the drug’s DNA affinity . Researchers explore these compounds for potential drug candidates.
- Anticancer Activity : Some enaminones exhibit anticancer activity. For instance, they have been tested against human breast cancer cell lines (e.g., MCF-7) and show promising results .
- A2A Receptor Antagonists : Pyrazolo-triazolo-pyrimidines, including (E)-methyl 3-(pyrimidin-5-yl)acrylate, have been investigated as potent and selective adenosine A2A receptor antagonists . These compounds play a role in modulating adenosine receptors, which are involved in various physiological processes.
- Porous Metal-Organic Frameworks (MOFs) : Researchers have synthesized stable porous MOFs using pyrimidine-modified ligands. These frameworks have applications in gas storage, catalysis, and separation processes . (E)-methyl 3-(pyrimidin-5-yl)acrylate could be explored in similar contexts.
- Building Blocks for Heterocyclic Ring Systems : The synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate provides a new enaminone. Enaminones serve as versatile building blocks for constructing complex heterocyclic ring systems in organic chemistry .
Medicinal Chemistry and Drug Development
Adenosine Receptor Modulation
Materials Science
Organic Synthesis
Safety and Hazards
“(E)-methyl 3-(pyrimidin-5-yl)acrylate” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often function through direct association or alkylation of nucleic acids . This interaction can lead to changes in the structure and function of the nucleic acids, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of dna and rna . The compound’s interaction with these pathways can lead to downstream effects on cellular functions and processes .
Pharmacokinetics
The compound’s molecular weight (17819 g/mol) and molecular formula (C₉H₁₀N₂O₂) suggest that it may have good bioavailability
Result of Action
Given the known activities of pyrimidine derivatives, it’s plausible that the compound could have various effects, such as inhibiting enzyme activity, altering gene expression, or disrupting cellular processes .
properties
IUPAC Name |
methyl (E)-3-pyrimidin-5-ylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMTMQOSKKDGC-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(pyrimidin-5-yl)acrylate | |
CAS RN |
866621-24-1 | |
Record name | methyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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